N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is a complex organic compound with the molecular formula C11H13N5O3 This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an aniline moiety, which is a benzene ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with formamide or other suitable reagents under controlled conditions.
Coupling with Aniline: The nitrated triazole is then coupled with N,N-dimethylaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline can undergo various chemical reactions, including:
Substitution: The dimethylamino group can be substituted with other functional groups using electrophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, acids, or other suitable reagents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding aniline and triazole derivatives.
Scientific Research Applications
N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline is unique due to its combination of a triazole ring and an aniline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N5O3 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]aniline |
InChI |
InChI=1S/C11H13N5O3/c1-14(2)8-5-4-6-9(7-8)19-11-12-10(16(17)18)13-15(11)3/h4-7H,1-3H3 |
InChI Key |
SZAJQBWVFQQYHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC(=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.